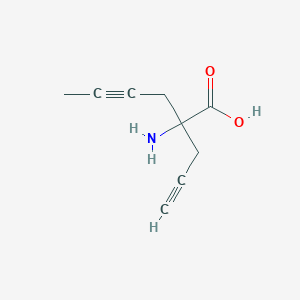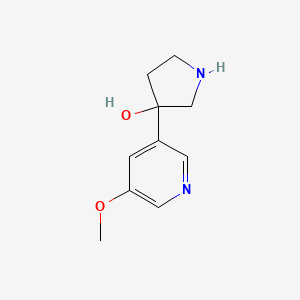
3-(5-Methoxypyridin-3-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methoxypyridin-3-yl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a methoxypyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxypyridin-3-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the methoxypyridine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a pyridine derivative and a pyrrolidine precursor can be catalyzed by specific reagents to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Methoxypyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
3-(5-Methoxypyridin-3-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(5-Methoxypyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The methoxypyridine moiety can bind to receptors or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol dihydrochloride
- 5-Methoxy-3-pyridineboronic acid pinacol ester
- 5-Methoxypyridin-3-ol
Uniqueness
3-(5-Methoxypyridin-3-yl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3-(5-methoxypyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-4-8(5-12-6-9)10(13)2-3-11-7-10/h4-6,11,13H,2-3,7H2,1H3 |
Clave InChI |
LDCIJMWMKXECJR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=CC(=C1)C2(CCNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12635177.png)
![3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid](/img/structure/B12635180.png)
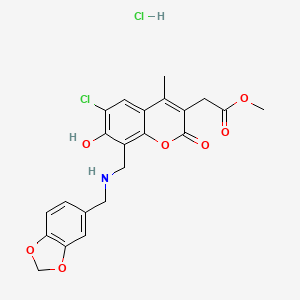
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene](/img/structure/B12635189.png)
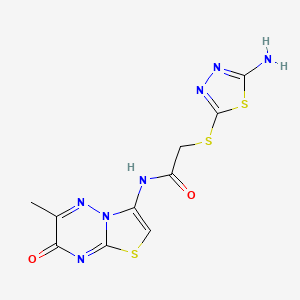
![2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12635194.png)
![Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635201.png)
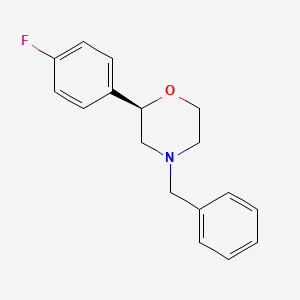
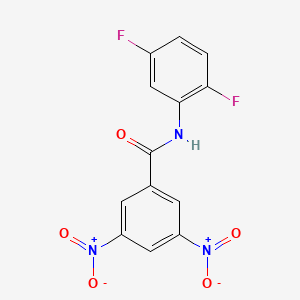

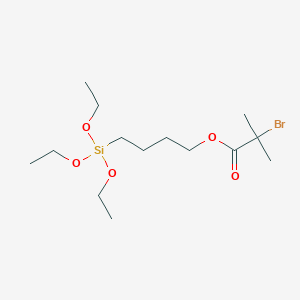
![5-Azido-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B12635233.png)
